Benzofuran-4-amine

Heterocyclic Chemistry Rearrangement Reactions Indole Synthesis

Researchers seeking regiochemically defined benzofuran building blocks face inconsistent isomer ratios and purification bottlenecks. Benzofuran-4-amine (CAS 412336-07-3) resolves this: its 4-amino substitution enables exclusive acid-catalyzed rearrangement to 4-hydroxyindoles (97% yield, >99:1 regioselectivity), unavailable with 5- or 6-amino isomers. As a validated scaffold, it yields ATP-competitive EGFR inhibitors (IC50=1.7 nM) and VEGFR2 inhibitors (IC50=250 nM). HS-CuO nanocatalyzed synthesis achieves 63-90% yields under solvent-free conditions, minimizing purification. Standard purity ≥98%.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 412336-07-3
Cat. No. B1279817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-4-amine
CAS412336-07-3
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=COC2=C1)N
InChIInChI=1S/C8H7NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2
InChIKeyOCZGGFAZAPGFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-4-amine Chemical & Procurement Profile


Benzofuran-4-amine (1-benzofuran-4-amine, 4-aminobenzofuran) is a heterocyclic primary aromatic amine with the molecular formula C8H7NO and molecular weight 133.15 g/mol [1]. The compound features an amine substituent at the 4-position of the fused benzofuran bicyclic scaffold, distinguishing it from alternative regioisomers such as benzofuran-5-amine (CAS 58546-89-7) and benzofuran-6-amine . The 4-amino substitution pattern confers distinct electronic properties and reactivity profiles relevant to medicinal chemistry and organic synthesis applications . Physicochemical characterization indicates a density of 1.225 g/cm³, boiling point of 259.8 °C at 760 mmHg, and calculated LogP of 2.59620 .

Benzofuran-4-amine Regioisomer Specificity


The benzofuran amine family comprises multiple regioisomers (4-, 5-, 6-, and 7-amino derivatives), yet these positional isomers are not functionally interchangeable. The amine position on the benzofuran scaffold fundamentally alters electronic distribution, hydrogen-bonding geometry, and metabolic susceptibility [1]. The 4-amino isomer undergoes a unique acid-catalyzed ring-opening rearrangement to 4-hydroxyindoles, a transformation not available to the 5- or 6-amino isomers, which has direct implications for downstream synthetic utility and compound stability in acidic environments . Furthermore, substitution at the 4-position versus the 5- or 6-position alters the vector of amine-directed functionalization and the spatial orientation of hydrogen bond donor/acceptor interactions with biological targets [2]. The quantitative evidence below demonstrates that these regioisomeric distinctions translate into measurable differences in reactivity, stability, and application suitability.

Benzofuran-4-amine Differentiation Evidence


Acid-Catalyzed 4-Hydroxyindole Rearrangement

Benzofuran-4-amine derivatives undergo a unique acid-catalyzed rearrangement to 4-hydroxyindoles that is not observed with 5-amino, 6-amino, or 7-amino regioisomers . This transformation occurs quantitatively under acidic conditions, enabling a synthetic route from benzofuran-4-amines to 4-hydroxyindole scaffolds without cross-contamination from alternative regioisomers [1]. The mechanistic pathway involves furan ring opening to a carbocation intermediate followed by ring closure to the indole system [2]. This rearrangement is regiospecific to the 4-amino substitution pattern and does not proceed with benzofuran-5-amine or benzofuran-6-amine due to the inability to form the requisite carbocation intermediate at alternative positions [3].

Heterocyclic Chemistry Rearrangement Reactions Indole Synthesis Structural Isomerism

Nanocatalytic Benzofuran-4-amine Synthesis

A hierarchically porous sphere-like copper oxide (HS-CuO) nanocatalyst enables the synthesis of benzofuranamine and dihydro-benzofuranamine isomers with anomalous selectivity via O-annulated A3 coupling and cycloisomerization under solvent-free and base-free conditions [1]. The selectivity for benzofuran-4-amine derivatives over alternative regioisomers (5-, 6-, 7-amino products) is governed by electronic factors of substituents on salicylaldehyde precursors and the choice of secondary amines [2]. This catalytic approach provides high yields (63%-90%) with anomalous product selectivity that deviates from conventional thermal or base-mediated syntheses, which typically produce regioisomeric mixtures requiring chromatographic separation [3]. The HS-CuO nanocatalyst maintains catalytic activity over five consecutive cycles without significant loss, offering a sustainable route to 4-aminobenzofuran scaffolds [4].

Nanocatalysis Green Chemistry Benzofuran Synthesis Regioselectivity

PDE4 Binding and CNS Activity Profile

Benzofuran-4-amine demonstrates binding to phosphodiesterase 4 (PDE4) enzyme with inhibitory activity, a profile not consistently observed with alternative benzofuran amine regioisomers . In rodent behavioral models, benzofuran-4-amine produces psychotropic effects attributed to enhanced dopamine neurotransmission, with activity linked to central nervous system (CNS) penetration and PDE4 modulation [1]. The 4-amino substitution pattern on the benzofuran scaffold enables hydrogen-bonding interactions within the PDE4 catalytic pocket that are geometrically inaccessible to the 5-amino and 6-amino regioisomers, as supported by molecular docking analyses of structurally related PDE4 inhibitor scaffolds [2]. This CNS-active profile distinguishes benzofuran-4-amine from benzofuran-5-amine derivatives, which have been primarily developed as antitumor agents and lipid peroxidation inhibitors with limited CNS activity data [3].

PDE4 Inhibition Neuropharmacology CNS Drug Discovery Enzyme Assays

EGFR and VEGFR2 Inhibitor Derivatization

Benzofuran-4-amine serves as a core scaffold for derivatization into potent kinase inhibitors, with the 4-amino substitution enabling specific vector geometries for ATP-binding pocket interactions [1]. The N-(1-benzofuran-4-yl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine derivative exhibits IC50 values of 16 nM against Src kinase and 250 nM against VEGFR2 tyrosine kinase [2]. In the benzofuro[2,3-d]pyrimidine-4-amine series derived from benzofuran-4-amine precursors, compound 5h demonstrates EGFR tyrosine kinase inhibition with IC50 = 1.7 nM and antiproliferative activity against A431 (GI50 = 5.1 μM) and A549 (GI50 = 12.3 μM) cell lines [3]. This potency profile is comparable to or exceeds that of gefitinib (EGFR IC50 approximately 1-2 nM) in the same assay context [4]. The 4-amino substitution provides an optimal exit vector for quinazoline or pyrimidine appendage that aligns with the ATP-binding cleft geometry of EGFR and VEGFR2 kinases.

Kinase Inhibition EGFR Inhibitors VEGFR2 Inhibitors Anticancer Drug Discovery

LogP and Hydrogen Bonding Differentiation

Benzofuran-4-amine (CAS 412336-07-3) exhibits a calculated LogP of 2.59620, polar surface area (PSA) of 39.16 Ų, and zero rotatable bonds . In comparison, the 2,3-dihydro analog (2,3-dihydro-1-benzofuran-4-amine, CAS 61090-37-7) shows a significantly lower LogP of 0.84 . This LogP differential of approximately 1.75 log units corresponds to an approximately 56-fold difference in theoretical octanol-water partition coefficient, translating to measurably different membrane permeability and aqueous solubility characteristics [1]. The aromatic benzofuran-4-amine has a higher calculated boiling point (259.8 °C) compared to the partially saturated analog, reflecting enhanced π-stacking and intermolecular interactions . Storage specifications require 2-8°C for short-term and -20°C to -80°C for long-term stability, indicating moderate thermal sensitivity relative to more stable heterocyclic amines [2].

Physicochemical Properties LogP Drug-Likeness Solubility

Benzofuran-4-amine Application Scenarios


EGFR and VEGFR2 Inhibitor Development

Benzofuran-4-amine provides a validated scaffold for developing ATP-competitive kinase inhibitors targeting EGFR and VEGFR2 [1]. Derivatization to benzofuro[2,3-d]pyrimidine-4-amines yields compounds with EGFR IC50 = 1.7 nM and antiproliferative activity against A431 (GI50 = 5.1 μM) and A549 (GI50 = 12.3 μM) cancer cell lines [2]. The N-(1-benzofuran-4-yl)quinazoline scaffold produces Src inhibition at IC50 = 16 nM and VEGFR2 inhibition at IC50 = 250 nM [3]. This application leverages the optimal exit vector geometry provided by the 4-amino substitution for ATP-binding pocket engagement [4].

PDE4-Targeted Neuropharmacology

Benzofuran-4-amine demonstrates PDE4 enzyme binding and produces measurable psychotropic effects in rodent models via enhanced dopamine neurotransmission [1]. The compound's calculated LogP of 2.59620 supports CNS penetration, while the 4-amino substitution pattern provides hydrogen-bonding geometry compatible with PDE4 catalytic site engagement [2]. This application is supported by in vivo behavioral pharmacology data differentiating benzofuran-4-amine from peripherally-acting benzofuran-5-amine derivatives [3].

Regiospecific 4-Hydroxyindole Synthesis

The unique acid-catalyzed rearrangement of benzofuran-4-amine derivatives to 4-hydroxyindoles occurs quantitatively under acidic conditions and is regiospecific to the 4-amino substitution pattern [1]. This transformation enables clean conversion to indole-based pharmacophores without the chromatographic separation required for alternative regioisomers [2]. The rearrangement provides synthetic access to 4-hydroxyindole derivatives at up to 97% yield and >99:1 regioselectivity [3].

Nanocatalytic Green Manufacturing

The HS-CuO nanocatalyzed synthesis of benzofuran-4-amine derivatives achieves 63%-90% yields with anomalous regioselectivity under solvent-free and base-free conditions [1]. This method provides green chemistry advantages including low E-factor, high atom economy, and catalyst recyclability over five cycles without significant activity loss [2]. The anomalous selectivity for 4-amino products reduces downstream purification requirements compared to conventional thermal or base-mediated syntheses that produce isomeric mixtures [3].

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